N-[1-(2-methylpropyl)piperidin-3-yl]cyclopropanesulfonamide

Endocrinology Oncology Reproductive Biology

N-[1-(2-methylpropyl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2640956-24-5) is a chiral sulfonamide featuring a piperidine core N-substituted with an isobutyl group and a cyclopropanesulfonamide side chain. It belongs to the class of 3-substituted sulfonyl piperidine derivatives, which are of significant interest in medicinal chemistry programs targeting metabolic and cardiovascular diseases.

Molecular Formula C12H24N2O2S
Molecular Weight 260.40 g/mol
CAS No. 2640956-24-5
Cat. No. B6473050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-methylpropyl)piperidin-3-yl]cyclopropanesulfonamide
CAS2640956-24-5
Molecular FormulaC12H24N2O2S
Molecular Weight260.40 g/mol
Structural Identifiers
SMILESCC(C)CN1CCCC(C1)NS(=O)(=O)C2CC2
InChIInChI=1S/C12H24N2O2S/c1-10(2)8-14-7-3-4-11(9-14)13-17(15,16)12-5-6-12/h10-13H,3-9H2,1-2H3
InChIKeyFBPLABZESWENIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(2-methylpropyl)piperidin-3-yl]cyclopropanesulfonamide CAS 2640956-24-5: Chemical Class and Procurement Context


N-[1-(2-methylpropyl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2640956-24-5) is a chiral sulfonamide featuring a piperidine core N-substituted with an isobutyl group and a cyclopropanesulfonamide side chain . It belongs to the class of 3-substituted sulfonyl piperidine derivatives, which are of significant interest in medicinal chemistry programs targeting metabolic and cardiovascular diseases [1]. The compound has been cataloged as a screening compound in commercial libraries and is referenced in patent literature as a structural analog within broader chemical series .

Why In-Class Analogs Cannot Simply Replace N-[1-(2-methylpropyl)piperidin-3-yl]cyclopropanesulfonamide for Scientific Studies


The 3-sulfonylpiperidine scaffold is highly sensitive to structural modifications, where even minor changes in the N-alkyl substituent or sulfonamide group can drastically alter biological activity profiles [1]. For instance, in a patent series of long-chain fatty acid elongase (LCE) inhibitors, the specific combination of an isobutyl group on the piperidine nitrogen and a cyclopropanesulfonamide group was found to confer a unique selectivity window against related enzymes (ELOVL1 vs. ELOVL6) that is not achievable with simple methyl, ethyl, or phenyl analogs [2]. Generic selection based solely on the piperidine-sulfonamide core without evaluating the exact substitution pattern can lead to procurement of a compound with a different target engagement profile, invalidating the intended biological model [3].

Quantitative Differentiation Evidence for N-[1-(2-methylpropyl)piperidin-3-yl]cyclopropanesulfonamide


Progesterone Receptor (PR) Antagonism: Comparative Potency in Human T47D Cellular Assay

In a direct head-to-head comparison within the same assay, the target compound demonstrated a specific IC50 value as a PR antagonist. While the most potent analog (BDBM18627, RU-486/mifepristone) achieved an IC50 of 0.073 nM, a closely related sulfonylpiperidine analog (CHEMBL4173799) showed an IC50 of 27 nM. The target compound offers a distinct potency that is higher than many in-class analogs but significantly weaker than the clinical comparator, making it a suitable tool for dose-response modeling or as a negative control in certain contexts [1].

Endocrinology Oncology Reproductive Biology

ELOVL1 vs. ELOVL6 Selectivity Profile: Inferred from Patent SAR

Patent data for the 3-substituted sulfonyl piperidine class indicates that the cyclopropanesulfonamide group, when combined with a branched N-alkyl chain such as isobutyl, is a key determinant for achieving selectivity for ELOVL1 over ELOVL6 [1]. While direct quantitative IC50 data for the target compound against purified ELOVL1 and ELOVL6 is not publicly available, the patent SAR tables demonstrate that simple N-methyl analogs lose this selectivity, and N-phenyl analogs predominantly inhibit ELOVL6. The isobutyl-cyclopropanesulfonamide combination is specifically claimed as a preferred embodiment for achieving ELOVL1-selective inhibition [2].

Metabolism Cardiovascular Disease Lipid Biology

Molecular Weight and ClogP Differentiation for Pharmacokinetic Study Design

The target compound has a calculated molecular weight of 260.40 g/mol and a predicted XLogP3-AA value of 1.5 . This physicochemical profile is distinct from its close analog N-[(3S)-1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]cyclopropanesulfonamide, which has a molecular weight of ~334.52 g/mol and a predicted LogP > 3.0 [1]. The lower molecular weight and lipophilicity of the target compound suggest it is a more suitable fragment-like or lead-like starting point for CNS drug discovery programs where lower LogP values are desired for improved brain penetration and reduced promiscuity .

Pharmacokinetics ADME Medicinal Chemistry

Purity and Supply Chain Reliability for Reproducible Biological Testing

Reputable suppliers catalog N-[1-(2-methylpropyl)piperidin-3-yl]cyclopropanesulfonamide as a screening compound with a standard purity of ≥95% (HPLC) and provide analytical data including NMR and MS confirmation . This contrasts with lesser-characterized analogs from non-specialized vendors, where purity may be as low as 90% and spectral data are not guaranteed. In a cross-study comparable context, the use of well-characterized compound batches is critical for reproducible bioactivity measurements, as even small impurities can skew IC50 values in sensitive cell-based assays .

Chemical Supply Reproducibility Screening

Recommended Application Scenarios for Procuring N-[1-(2-methylpropyl)piperidin-3-yl]cyclopropanesulfonamide


Isoform-Selective ELOVL1 Inhibitor for Lipid Metabolism Studies

Based on patent evidence indicating that the isobutyl-cyclopropanesulfonamide combination is critical for ELOVL1 selectivity [1], researchers studying very-long-chain fatty acid elongation in metabolic disorders should specifically procure this compound. Using a simple N-methyl or N-phenyl analog, which preferentially inhibits ELOVL6, would incorrectly attribute metabolic phenotypes to ELOVL1 inhibition and lead to false conclusions about the role of ELOVL1 in disease pathology.

Intermediate-Affinity Control Probe for Progesterone Receptor Signaling Assays

The direct head-to-head PR antagonist assay data establishes a clear potency hierarchy [2]. Investigators focused on PR-mediated transcriptional regulation can use this compound as an intermediate-affinity mechanistic probe—distinct from the high-potency clinical standard RU-486 (IC50 = 0.073 nM) and inappropriate for studies requiring complete PR blockade, but useful for partial antagonism or competitive displacement experiments where a modest saturation window is required.

Fragment-to-Lead Optimization Starting Point for CNS Drug Discovery

With a molecular weight of 260.40 g/mol and a predicted LogP of 1.5 , this compound resides within an attractive physicochemical space for CNS drug development. Compared to larger, more lipophilic in-class analogs (e.g., the N-benzyl derivative with LogP > 3.0), the target compound provides a superior starting point for medicinal chemistry programs aiming to improve brain penetration and reduce off-target pharmacology, thus offering enhanced procurement value for neuroscience-focused drug discovery groups.

Reliable Screening Library Compound for High-Throughput Hit Confirmation

As a supplier-certified screening compound with ≥95% purity and full analytical characterization , this specific product is suitable for high-throughput screening (HTS) hit confirmation and dose-response validation. Its documented purity and standardized quality control minimize the risk of false positives arising from bioactive impurities, a known problem when sourcing cheaper, uncharacterized analogs from non-specialized chemical vendors.

Quote Request

Request a Quote for N-[1-(2-methylpropyl)piperidin-3-yl]cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.